molecular formula C19H15ClN2O3 B3839500 6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

Cat. No. B3839500
M. Wt: 354.8 g/mol
InChI Key: SOPYZXOFOIXOCP-CIAFOILYSA-N
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Description

Synthesis Analysis

6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . It may be used in the preparation of various related compounds and chalcone derivatives .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-naphthaldehyde is CH3OC10H6CHO . Its crystals belong to the orthorhombic space group, P 212121, and show excellent non-linear optical (NLO) properties .


Chemical Reactions Analysis

6-Methoxy-2-naphthaldehyde may be used in the preparation of various related compounds and chalcone derivatives . The exact chemical reactions involving “6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime” are not available in the current literature.


Physical And Chemical Properties Analysis

6-Methoxy-2-naphthaldehyde appears as white to yellow to orange crystals or powder . It has a melting point of 78.5-84.5°C . The compound is sensitive to air and incompatible with oxidizing agents .

Safety and Hazards

6-Methoxy-2-naphthaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-24-18-9-4-14-10-13(2-3-15(14)11-18)12-21-25-19(23)22-17-7-5-16(20)6-8-17/h2-12H,1H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYZXOFOIXOCP-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=NOC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/OC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chlorophenyl)amino]({[(E)-(6-methoxynaphthalen-2-yl)methylidene]amino}oxy)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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